An In-depth Technical Guide to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine and its Isomers
An In-depth Technical Guide to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile synthetic accessibility and the diverse biological activities its derivatives exhibit. The introduction of a pyridyl substituent opens up avenues for nuanced molecular interactions, particularly in the realm of kinase inhibition and receptor antagonism. This guide focuses on 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, a molecule of significant interest. However, a comprehensive literature search reveals a notable scarcity of specific data for this 2-pyridyl isomer, including a dedicated CAS number. In contrast, its 3-pyridyl and 4-pyridyl counterparts are better characterized.
This document, therefore, adopts a comparative and inferential approach. We will provide a detailed overview of the known properties and synthesis of the 3-pyridyl and 4-pyridyl isomers to establish a solid baseline. Building on this, we will outline a robust, field-proven synthetic methodology applicable to the 2-pyridyl isomer. By examining the subtle yet significant electronic and steric differences between the pyridyl isomers, we aim to provide researchers with a predictive framework for the potential characteristics and applications of the lesser-known 2-pyridyl derivative. This guide is structured to empower researchers with the foundational knowledge and practical insights necessary to synthesize, characterize, and evaluate this promising class of compounds.
Physicochemical and Structural Landscape of Pyridyl-Substituted 4-(Methylthio)-1,3,5-triazin-2-amines
| Property | 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine |
| CAS Number | 175204-62-3[1] | 175204-63-4[1] |
| Molecular Formula | C₉H₉N₅S[1] | C₉H₉N₅S[1] |
| Molecular Weight | 219.27 g/mol [1] | 219.27 g/mol [1] |
The positional isomerism of the pyridyl nitrogen has a profound impact on the molecule's electronic distribution, hydrogen bonding potential, and overall conformation. These differences are expected to influence solubility, crystal packing, and, most importantly, interactions with biological targets. The 2-pyridyl isomer, with its nitrogen atom in proximity to the triazine ring, may exhibit unique intramolecular interactions and a distinct coordination chemistry profile compared to its 3- and 4-pyridyl counterparts.
Synthetic Pathways: A Generalized Protocol
The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established process, typically proceeding via a sequential nucleophilic substitution of cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.
Proposed Synthesis of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine
The following is a generalized, yet robust, protocol for the synthesis of the title compound, based on established methodologies for similar triazine derivatives.[2]
Step 1: Synthesis of 2-amino-4-chloro-6-(methylthio)-1,3,5-triazine
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Reaction Setup: A solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF) is cooled to 0-5°C in an ice bath.
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First Nucleophilic Substitution: An aqueous solution of sodium thiomethoxide (NaSMe) is added dropwise to the stirred solution of cyanuric chloride. The reaction is typically monitored by TLC to ensure the formation of the monosubstituted product.
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Second Nucleophilic Substitution: An aqueous solution of ammonia is then added to the reaction mixture, and the temperature is allowed to rise to room temperature. The reaction is stirred until completion.
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Work-up and Isolation: The product is typically isolated by filtration, washed with water, and dried.
Step 2: Synthesis of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine
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Reaction Setup: The 2-amino-4-chloro-6-(methylthio)-1,3,5-triazine is dissolved in a suitable high-boiling solvent (e.g., dioxane, DMF).
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Palladium-Catalyzed Cross-Coupling: To this solution is added 2-(tributylstannyl)pyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting material is consumed (as monitored by TLC).
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Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.
Caption: Proposed synthetic workflow for the target compound.
Potential Biological Activities and Therapeutic Applications
The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The incorporation of a pyridyl moiety can further enhance these activities and introduce new ones, such as the inhibition of specific kinases or antagonism of receptors like the corticotropin-releasing factor receptor-1 (CRF1).[7]
Anticancer Potential
Numerous 1,3,5-triazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways. The structural similarity of the title compound to known anticancer agents suggests it may also possess cytotoxic effects. For instance, hybrid molecules of 1,3,5-triazine and pyrazoline have shown promising anticancer activity.[6]
Antiviral and Antimicrobial Activity
Substituted s-triazines have been investigated for their antiviral and antibacterial properties.[3][5] The specific substitution pattern on the triazine ring is crucial for the potency and spectrum of activity. The presence of the pyridyl and methylthio groups could confer activity against various pathogens.
Kinase Inhibition
The pyridine and triazine moieties are common features in many kinase inhibitors. The nitrogen atoms in these rings can form crucial hydrogen bonds with the hinge region of the kinase active site. It is plausible that 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine could act as a kinase inhibitor, and its specific selectivity profile would be dependent on the overall conformation and electronic properties dictated by the 2-pyridyl substitution.
Comparative Insights and Future Directions
The lack of specific data for 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine underscores a gap in the current chemical literature. However, this also presents a unique opportunity for researchers. The comparative analysis with its 3- and 4-pyridyl isomers provides a logical starting point for investigation.
Key areas for future research include:
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Definitive Synthesis and Characterization: The successful synthesis and unambiguous structural characterization (using techniques such as NMR, Mass Spectrometry, and X-ray crystallography) of the 2-pyridyl isomer are paramount.
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Comparative Biological Screening: A head-to-head comparison of the biological activities (e.g., anticancer, antimicrobial, kinase inhibition) of the 2-, 3-, and 4-pyridyl isomers would provide invaluable structure-activity relationship (SAR) data.
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Computational Modeling: In silico studies, including docking simulations with various biological targets, could help to predict the binding modes and potential selectivity of the 2-pyridyl isomer, guiding experimental efforts.[8]
By systematically exploring this compound and its isomers, the scientific community can unlock new potential therapeutic agents and further enrich our understanding of the versatile 1,3,5-triazine scaffold.
References
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Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092. Available from: [Link]
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Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available from: [Link]
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PubChem. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Available from: [Link]
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PubChem. 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine. Available from: [Link]
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ResearchGate. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, TPTZ. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2659. Available from: [Link]
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ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]
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Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available from: [Link]
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de la Cruz, R., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. Available from: [Link]
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Ferreira, P. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 93-103. Available from: [Link]
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Kashyap, S., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available from: [Link]
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Tsolaki, M., et al. (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Journal of Molecular Structure, 1307, 137937. Available from: [Link]
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A hypothetical structure where a 1,3,5-triazine ring is substituted at position 2 with a methylthio group and at position 4 with a pyridin-4-yl group.
A hypothetical structure where a 1,2,4-triazine ring is substituted at position 3 with a methylthio group and at position 6 with a pyridin-2-yl group.
A hypothetical structure similar to the first example but with an additional amino group at position 6.
A structure based on a known chemical, CAS 175204-62-3.[